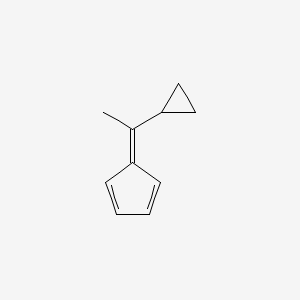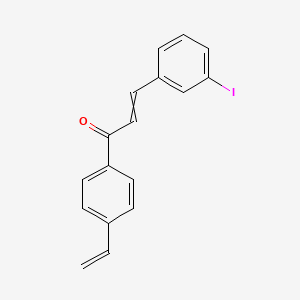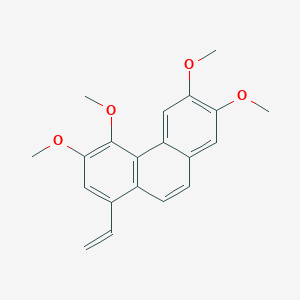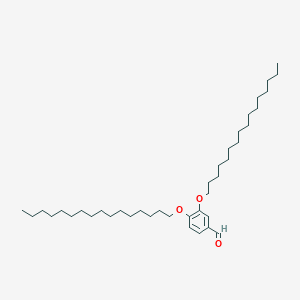![molecular formula C9H18O3 B14609222 3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol CAS No. 57651-44-2](/img/structure/B14609222.png)
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol is an organic compound with the molecular formula C8H16O3 It is a derivative of propan-1-ol, featuring a dioxolane ring substituted with trimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol typically involves the reaction of propan-1-ol with a suitable dioxolane precursor. One common method is the acid-catalyzed reaction of propan-1-ol with 2,2,4-trimethyl-1,3-dioxolane. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process. Industrial production also emphasizes the importance of safety measures, given the flammability and potential toxicity of the reagents involved.
化学反応の分析
Types of Reactions
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products Formed
Oxidation: Aldehydes (e.g., propanal) or carboxylic acids (e.g., propanoic acid).
Reduction: Secondary alcohols or alkanes.
Substitution: Halogenated compounds (e.g., alkyl chlorides or bromides).
科学的研究の応用
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, disrupting normal cellular functions. The dioxolane ring and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
Propan-1-ol: A primary alcohol with similar reactivity but lacking the dioxolane ring.
Propan-2-ol: An isomer of propan-1-ol with a secondary alcohol group.
Butane-1,3-diol: A diol with similar functional groups but a different carbon backbone.
Uniqueness
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties.
特性
CAS番号 |
57651-44-2 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-8(2)11-7-9(3,12-8)5-4-6-10/h10H,4-7H2,1-3H3/t9-/m0/s1 |
InChIキー |
ZWFCLXDYXYMEFX-VIFPVBQESA-N |
異性体SMILES |
C[C@@]1(COC(O1)(C)C)CCCO |
正規SMILES |
CC1(OCC(O1)(C)CCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


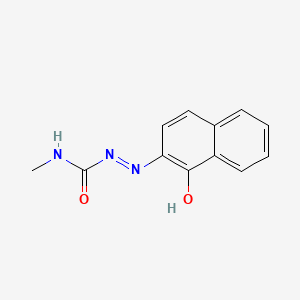
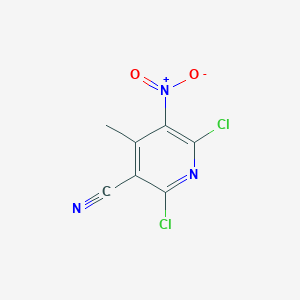
![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)


